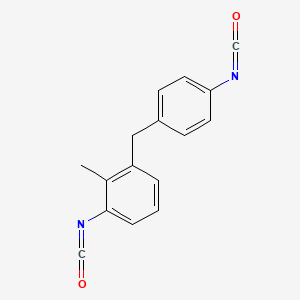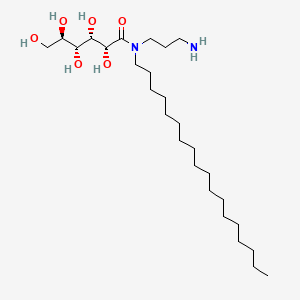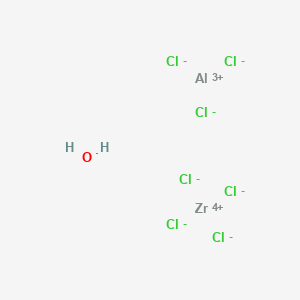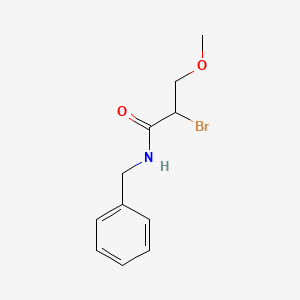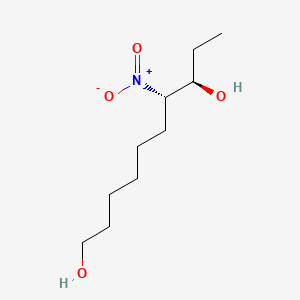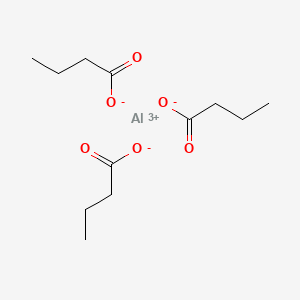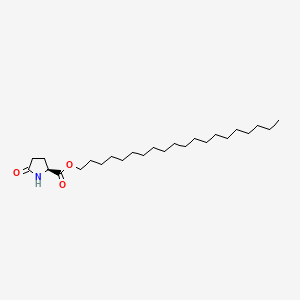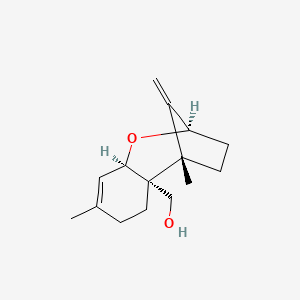
Trichotheca-9,12-dien-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol involves multiple steps, starting from readily available materials. One common method includes the use of geranylgeranyl diphosphate (GGPP) as a precursor, which undergoes cycloisomerization to form the labdane core structure . The reaction conditions typically involve the use of copper(I) iodide (CuI) , paraformaldehyde , and tetrahydrofuran (THF) as solvents .
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Trichotheca-9,12-dien-15-ol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .
Scientific Research Applications
Trichotheca-9,12-dien-15-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Trichotheca-9,12-dien-15-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and gene expression , leading to various biological effects . The compound’s structure allows it to interact with cell membranes and proteins , influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Trichotheca-9,12-dien-15-ol can be compared with other labdane-type diterpenoids, such as:
- Labda-7,13-dien-15-ol
- Labda-7,13(16),14-triene
- Labda-7,12,14-triene
- Labda-7,14-dien-13-ol
These compounds share similar core structures but differ in their functional groups and biological activities. This compound is unique due to its specific stereochemistry and functional groups , which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
155680-81-2 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
[(1S,2R,7R,9R)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol |
InChI |
InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m1/s1 |
InChI Key |
PQBNUDVBMOMLPM-APIJFGDWSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)

